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molecular formula C33H27N4O2D3 B602551 Telmisartan-13C,d3 CAS No. 1261396-33-1

Telmisartan-13C,d3

Cat. No. B602551
M. Wt: 518.64
InChI Key:
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Patent
US07692027B2

Procedure details

10 g of telmisartan are suspended in 40 ml of THF in a round-bottom flask equipped with magnetic stirrer, condenser and under nitrogen atmosphere. The solution is added with 1.5 ml of 50% aq NaOH and the mixture is heated under reflux, then evaporated to a residue. 10.4 g of telmisartan sodium salt are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[N:7]([CH2:14][C:15]3[CH:20]=[CH:19][C:18]([C:21]4[C:22]([C:27]([OH:29])=[O:28])=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:17][CH:16]=3)[C:6]=2[CH:5]=[C:4]([C:30]2[N:34]([CH3:35])[C:33]3[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=3[N:31]=2)[CH:3]=1.[OH-].[Na+:41]>C1COCC1>[Na+:41].[CH3:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[N:7]([CH2:14][C:15]3[CH:16]=[CH:17][C:18]([C:21]4[C:22]([C:27]([O-:29])=[O:28])=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:19][CH:20]=3)[C:6]=2[CH:5]=[C:4]([C:30]2[N:34]([CH3:35])[C:33]3[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=3[N:31]=2)[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC(=CC=2N(C(=NC21)CCC)CC2=CC=C(C=C2)C=2C(=CC=CC2)C(=O)O)C2=NC1=C(N2C)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer, condenser and under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
evaporated to a residue

Outcomes

Product
Name
Type
product
Smiles
[Na+].CC1=CC(=CC=2N(C(=NC21)CCC)CC2=CC=C(C=C2)C=2C(=CC=CC2)C(=O)[O-])C2=NC1=C(N2C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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